molecular formula C18H17N3O3 B5456838 8-(5-phenoxy-2-furoyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine

8-(5-phenoxy-2-furoyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine

Cat. No.: B5456838
M. Wt: 323.3 g/mol
InChI Key: PEDWMFPRPPXGBY-UHFFFAOYSA-N
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Description

The compound “8-(5-phenoxy-2-furoyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine” is a diazepine derivative. Diazepines are seven-membered heterocyclic compounds with two nitrogen atoms. They are important structures in medicinal chemistry and have a wide range of applications .


Molecular Structure Analysis

The molecular structure of diazepines can be analyzed using techniques like 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

Diazepines can undergo a variety of chemical reactions, including substitutions and ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of diazepines can vary widely depending on their exact structure and substitution pattern .

Safety and Hazards

The safety and hazards associated with a specific diazepine would depend on its exact structure. Some diazepines are used as pharmaceuticals and have been thoroughly tested for safety, while others may be novel compounds with unknown safety profiles .

Future Directions

The field of diazepine research is active and ongoing, with new synthetic methods and applications being discovered regularly . Future research may focus on developing new diazepine derivatives with improved properties or finding new uses for these versatile compounds.

Properties

IUPAC Name

(5-phenoxyfuran-2-yl)-(5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepin-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-18(20-9-4-10-21-13-19-11-14(21)12-20)16-7-8-17(24-16)23-15-5-2-1-3-6-15/h1-3,5-8,11,13H,4,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDWMFPRPPXGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN2C1)C(=O)C3=CC=C(O3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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